molecular formula C16H11BrClN3O B15087406 (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone CAS No. 618091-29-5

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone

Cat. No.: B15087406
CAS No.: 618091-29-5
M. Wt: 376.63 g/mol
InChI Key: KTDFMVZWHZFHJW-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₆H₁₁BrClN₃O
SMILES: C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N)Br
Structural Features:

  • A pyrazole core substituted with an amino group at position 3.
  • A 4-chlorophenyl group at position 1 of the pyrazole ring.
  • A 4-bromophenyl ketone moiety at position 2.

Properties

CAS No.

618091-29-5

Molecular Formula

C16H11BrClN3O

Molecular Weight

376.63 g/mol

IUPAC Name

[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-(4-bromophenyl)methanone

InChI

InChI=1S/C16H11BrClN3O/c17-11-3-1-10(2-4-11)15(22)14-9-20-21(16(14)19)13-7-5-12(18)6-8-13/h1-9H,19H2

InChI Key

KTDFMVZWHZFHJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Substitution reactions:

    Amination: The amino group can be introduced via reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group or the aromatic rings.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogenated compounds, organometallic reagents, and strong acids or bases are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. These activities make it a candidate for further biological studies and drug development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Differences Among Pyrazole Derivatives
Compound Name Molecular Formula Substituent at Pyrazole Position 1 Ketone Substituent Key Features/Applications
Target Compound C₁₆H₁₁BrClN₃O 4-Chlorophenyl 4-Bromophenyl Halogen-rich, untested bioactivity
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone C₁₆H₁₂ClN₃O Phenyl 4-Chlorophenyl Simpler halogenation pattern; foundational for SAR studies
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-chlorophenyl)methanone C₁₆H₁₁BrClN₃O 4-Bromophenyl 4-Chlorophenyl Halogen positions swapped; potential for altered binding
5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole C₂₁H₁₆BrFN₂ Phenyl 4-Bromophenyl Dihydro-pyrazole backbone; increased conformational flexibility
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole C₂₈H₂₂ClFN₆S Complex heterocyclic system 4-Chlorophenyl Demonstrated antimicrobial activity

Key Observations :

  • Halogen Positioning : The target compound's 4-bromophenyl ketone and 4-chlorophenyl pyrazole substituent create a distinct electronic profile compared to analogs with reversed halogen placement (e.g., ). Bromine's larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems .

Electronic and Steric Properties

  • Electrostatic Potential: Computational tools like Multiwfn () predict that bromine in the target compound increases electron density at the ketone group, enhancing hydrogen-bond acceptor capacity compared to chlorine-substituted analogs .

Biological Activity

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone, a compound with the molecular formula C16H11BrClN3O, belongs to the pyrazole family, known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a pyrazole ring substituted with an amino group and two aromatic moieties: a 4-bromophenyl and a 4-chlorophenyl group. The structural formula can be represented as follows:

SMILES Nc1c(cnn1c2ccc(Br)cc2)C(=O)c3ccc(Cl)cc3\text{SMILES }Nc1c(cnn1-c2ccc(Br)cc2)C(=O)c3ccc(Cl)cc3

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines.

  • Case Study : A study involving pyrazole derivatives indicated that those with halogen substitutions exhibited enhanced cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. The presence of bromine and chlorine groups was particularly noted for increasing potency .
CompoundCell LineIC50 (µM)Notes
Pyrazole AMCF-712.5Significant cytotoxicity observed
Pyrazole BMDA-MB-2318.0Synergistic effect with doxorubicin

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazoles has been well-documented. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

  • Mechanism : The inhibition of p38 MAPK pathways by pyrazole derivatives has been linked to their anti-inflammatory effects. The specific binding interactions within the active site of p38 MAPK contribute to their selectivity and efficacy .

Antimicrobial Activity

Research indicates that certain pyrazole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.

  • Study Findings : A recent investigation into various synthesized pyrazoles revealed notable antibacterial activity, particularly when electron-withdrawing or donating groups were present on the phenyl rings .
Activity TypeTarget OrganismMinimum Inhibitory Concentration (MIC)
AntibacterialE. coli32 µg/mL
AntifungalC. albicans16 µg/mL

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key factors influencing activity include:

  • Substitution Pattern : The position and nature of substituents on the pyrazole ring significantly affect potency.
  • Aromatic Interactions : The presence of halogen atoms enhances lipophilicity and facilitates better interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted pyrazole precursors with aromatic aldehydes or ketones. For example, α,β-unsaturated ketones (e.g., derived from 5-methyl-1-phenylpyrazole) can react with malononitrile or thiourea derivatives under reflux conditions to form pyrazole cores. Subsequent functionalization with halogenated aryl groups (e.g., 4-bromophenyl) is achieved via nucleophilic substitution or Friedel-Crafts acylation .
  • Key Reagents : Aromatic aldehydes (e.g., 4-chlorobenzaldehyde), malononitrile, and phosphorus oxychloride (for cyclization). Reaction temperatures range from 80–120°C, with ethanol or DMF as solvents .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., monoclinic P21/c space group, β = 91.5° for similar pyrazole derivatives) .
  • Spectroscopy :
  • IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .
  • NMR : ¹H NMR peaks for aromatic protons (δ 7.2–8.1 ppm) and pyrazole NH₂ (δ 5.5–6.0 ppm); ¹³C NMR confirms carbonyl (C=O) at ~190 ppm .

Q. What preliminary biological activities have been reported?

  • Methodological Answer : In vitro assays include:

  • Antimicrobial testing : Agar diffusion or microdilution against S. aureus and E. coli (MIC values typically 8–64 µg/mL) .
  • Antitubercular activity : Inhibition of M. tuberculosis H37Rv (IC₅₀ ~10–50 µM) via Alamar Blue assay .
    • Controls : Reference drugs like isoniazid (antitubercular) and ciprofloxacin (antibacterial) are used for comparison .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Substituent variation : Replace 4-bromophenyl with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to assess effects on bioactivity. For example, 4-methoxyphenyl analogues showed enhanced antitubercular activity due to improved membrane permeability .
  • Pharmacophore modeling : Use software like Schrödinger Suite to identify critical moieties (e.g., pyrazole NH₂ for H-bonding, halogenated aryl groups for hydrophobic interactions) .

Q. How can computational methods predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular docking : Target enzymes like M. tuberculosis enoyl-ACP reductase (PDB: 4TZK). Pyrazole NH₂ forms H-bonds with Thr196, while 4-bromophenyl occupies a hydrophobic pocket .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns (e.g., RMSD < 2 Å indicates stable binding) .

Q. How to resolve contradictory data in biological activity across studies?

  • Methodological Answer :

  • Assay standardization : Ensure consistent inoculum size (e.g., 1×10⁵ CFU/mL for antimicrobial tests) and solvent controls (DMSO ≤1% v/v) .
  • Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA). For example, discrepancies in antitubercular activity may arise from differences in bacterial strain virulence .

Q. What advanced techniques validate the compound’s mechanism of action?

  • Methodological Answer :

  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., σ₁ receptors) to confirm binding interactions .
  • Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry (n) for receptor-ligand interactions .

Q. How to optimize synthetic yield and purity for scale-up?

  • Methodological Answer :

  • Process optimization : Use design of experiments (DoE) to vary reaction time, temperature, and catalyst (e.g., POCl₃ for cyclization). A central composite design identified 110°C and 6 hours as optimal for 85% yield .
  • Purification : Recrystallization from DMF/ethanol (1:3 v/v) improves purity to >98% (HPLC) .

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